N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a phenyl group, and a butanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide typically involves the following steps:
Formation of 3-hydroxytetrahydrofuran: This can be achieved through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Attachment of the phenylbutanamide moiety: This step involves the reaction of 3-hydroxytetrahydrofuran with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the tetrahydrofuran ring and the amide moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxytetrahydrofuran: A precursor in the synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide.
4-phenylbutanamide: Another related compound with a similar amide moiety.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Uniqueness
This compound is unique due to its combination of a tetrahydrofuran ring, a phenyl group, and a butanamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(16-11-15(18)9-10-19-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJRVHETJVDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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